Dinonyltrisulfane

Description

Dinonylnaphthalenedisulfonic acid (DNDSA, CAS 60223-95-2) is an organosulfur compound featuring two sulfonic acid (-SO₃H) groups attached to a naphthalene backbone, with two nonyl (C₉H₁₉) alkyl chains as substituents . Its molecular formula is C₂₈H₄₄O₆S₂, with a molecular weight of 552.8 g/mol. The InChI identifier (InChI=1/C28H44O6S2/...) confirms its structural specificity, including the positions of sulfonic groups and alkyl chains .

Properties

CAS No. |

116214-16-5 |

|---|---|

Molecular Formula |

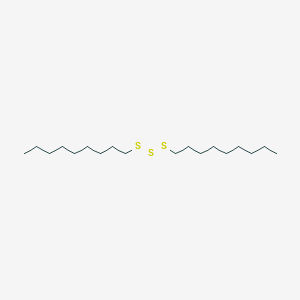

C18H38S3 |

Molecular Weight |

350.7 g/mol |

IUPAC Name |

1-(nonyltrisulfanyl)nonane |

InChI |

InChI=1S/C18H38S3/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |

InChI Key |

FNRUPAPVAOLCEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCSSSCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dinonyltrisulfane can be synthesized through several methods, including the reaction of nonyl halides with sodium trisulfide. The general reaction involves the nucleophilic substitution of the halide by the trisulfide anion: [ \text{2 R-X + Na}_2\text{S}_3 \rightarrow \text{R-S-S-S-R + 2 NaX} ] where ( \text{R} ) represents the nonyl group and ( \text{X} ) is a halogen.

Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Dinonyltrisulfane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.

Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various alkyl or aryl trisulfanes.

Scientific Research Applications

Dinonyltrisulfane has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dinonyltrisulfane involves its ability to interact with various molecular targets, including enzymes and proteins. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dinonylnaphthalenedisulfonic acid belongs to a broader class of alkylnaphthalenesulfonic acids. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

| Compound Name | CAS No. | Molecular Formula | Key Features | Applications | Regulatory Notes |

|---|---|---|---|---|---|

| Dinonylnaphthalenedisulfonic acid | 60223-95-2 | C₂₈H₄₄O₆S₂ | Two -SO₃H groups; high acidity; moderate water solubility | Catalysts, surfactants, corrosion inhibitors | REACH-compliant; moderate toxicity |

| Dinonylnaphthalenesulfonic acid | 25322-17-2 | C₂₈H₄₄O₃S | Single -SO₃H group; lower acidity; hydrophobic | Lubricant additives, detergents | Limited environmental restrictions |

| Dinonylnaphthalenesulfonic acid, barium salt | 25619-56-1 | C₂₈H₄₄O₃S·Ba | Barium counterion; low water solubility; thermal stability | High-temperature lubricants | Regulated due to barium toxicity |

| Dinonylnaphthalenesulfonic acid, calcium salt | 57855-77-3 | C₂₈H₄₄O₃S·Ca | Calcium counterion; improved biodegradability | Industrial cleaners, emulsifiers | Lower toxicity than barium analogs |

| Bis(1-methylethyl)-naphthalenesulfonic acid | 68425-61-6 | C₁₆H₂₀O₃S·C₆H₁₃N | Cyclohexanamine complex; enhanced solubility in polar solvents | Paints, coatings, agrochemicals | Subject to VOC regulations |

Key Comparative Insights

Acidity and Reactivity: DNDSA’s dual sulfonic acid groups make it ~10× more acidic than monosulfonic analogs (e.g., CAS 25322-17-2), enhancing its efficacy in acid-catalyzed reactions . Barium and calcium salts (CAS 25619-56-1, 57855-77-3) neutralize acidity, favoring thermal stability over reactivity .

Solubility and Stability: DNDSA exhibits moderate water solubility (1–5 g/L at 25°C), whereas its barium salt is nearly insoluble (<0.1 g/L), making the latter suitable for high-temperature applications . The cyclohexanamine complex (CAS 68425-61-6) shows superior solubility in ethanol and acetone, ideal for solvent-based formulations .

Environmental and Safety Profile :

- Barium salts (CAS 25619-56-1) face strict regulations due to ecotoxicity concerns , whereas calcium salts (CAS 57855-77-3) are preferred for greener applications .

- DNDSA’s environmental impact is mitigated by its biodegradability under aerobic conditions, though its high acidity requires careful handling .

Performance in Industrial Applications: Corrosion Inhibition: DNDSA outperforms monosulfonic analogs in acidic environments, reducing corrosion rates by 40–60% in steel pipelines . Lubricant Additives: Barium salts (CAS 25619-56-1) excel in extreme-pressure conditions but are being phased out in favor of calcium salts due to regulatory pressures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.